N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-isobutoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-isobutoxybenzenesulfonamide is a useful research compound. Its molecular formula is C17H22ClNO4S2 and its molecular weight is 403.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Applications
Sulfonamide compounds, including derivatives similar to N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-isobutoxybenzenesulfonamide, have been evaluated for their antitumor properties. For instance, a study by Owa et al. (2002) investigated sulfonamide-focused libraries for antitumor activities using cell-based screens. Compounds such as N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide were found to be potent cell cycle inhibitors and have progressed to clinical trials due to their antimitotic and antiproliferative properties against various cancer cell lines (Owa et al., 2002).
Enzyme Inhibition
Gul et al. (2016) synthesized a series of benzenesulfonamides, including 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides, and tested them for cytotoxicity, tumor-specificity, and potential as carbonic anhydrase inhibitors. Some derivatives showed strong inhibition of human cytosolic isoforms, indicating their relevance in enzyme inhibition studies and potential therapeutic applications (Gul et al., 2016).
Photodynamic Therapy
Pişkin et al. (2020) reported the synthesis of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base, exhibiting high singlet oxygen quantum yield. These compounds are significant for photodynamic therapy applications, showing potential as Type II photosensitizers for cancer treatment (Pişkin et al., 2020).
Antimicrobial Activity
Ghorab et al. (2017) synthesized a series of novel thiourea derivatives bearing the benzenesulfonamide moiety, which were evaluated for their activity against Mycobacterium tuberculosis. Some compounds exhibited significant antimycobacterial activity, highlighting the potential of benzenesulfonamide derivatives in developing new antimicrobial agents (Ghorab et al., 2017).
Anticancer Agents
Tsai et al. (2016) explored the synthesis of aminothiazole-paeonol derivatives, including those with benzenesulfonamide moieties, for their anticancer effects on various cancer cell lines. Some derivatives showed high potency against human gastric adenocarcinoma and colorectal adenocarcinoma cells, indicating the potential of these compounds as lead compounds for anticancer agent development (Tsai et al., 2016).
Properties
IUPAC Name |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-(2-methylpropoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO4S2/c1-12(2)11-23-13-4-6-14(7-5-13)25(20,21)19-10-15(22-3)16-8-9-17(18)24-16/h4-9,12,15,19H,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHNBKYHYCDDNKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=C(S2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.